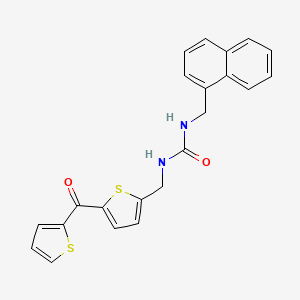

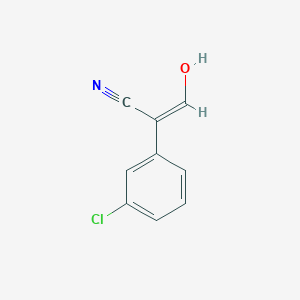

![molecular formula C18H20N2O5 B2750943 Methyl (E)-4-oxo-4-[3-[(5-oxomorpholin-3-yl)methyl]-2,3-dihydroindol-1-yl]but-2-enoate CAS No. 2411335-70-9](/img/structure/B2750943.png)

Methyl (E)-4-oxo-4-[3-[(5-oxomorpholin-3-yl)methyl]-2,3-dihydroindol-1-yl]but-2-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl (E)-4-oxo-4-[3-[(5-oxomorpholin-3-yl)methyl]-2,3-dihydroindol-1-yl]but-2-enoate” is also known as Rivaroxaban . It is an orally active, direct factor Xa (FXa) inhibitor developed by Bayer and approved by the United States Food and Drug Administration (USFDA) in July 2011 under the trade name of Xarelto . It is used for the prevention and treatment of various thromboembolic diseases .

Synthesis Analysis

The synthesis of Rivaroxaban involves the condensation of 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one hydrochloride with alternate synthon 4-nitrophenyl 5-chlorothiophene-2-carboxylate in dimethylsulfoxide (DMSO) as a solvent and triethylamine as a base . The process avoids the use of hazardous chemicals, critical operations, and tedious work-ups .Molecular Structure Analysis

The molecular structure of Rivaroxaban was clarified through X-ray crystallography . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Chemical Reactions Analysis

The key components of the process involve the synthesis of 4-(4-aminophenyl)-3-morpholinone using easily available inexpensive nitro aniline . Potential impurities arise during the reaction at various stages and carry-over impurities from starting materials were controlled selectively by designing reaction conditions and tuning the crystallization parameters .Physical and Chemical Properties Analysis

Rivaroxaban contains not less than 98.0% and not more than 102.0% of rivaroxaban (C19H18ClN3O5S), calculated on the anhydrous basis .Aplicaciones Científicas De Investigación

Enzymatic Oxidation and Substrate Versatility

The study by Colby, Stirling, and Dalton (1977) highlights the enzymatic oxidation capabilities of methane mono-oxygenase from Methylococcus capsulatus (Bath), demonstrating its non-specific oxygenase activity. This enzyme catalyzes the oxidation of various substituted methane derivatives, indicating its potential application in biotransformation processes involving complex organic molecules, potentially including compounds similar to the specified methyl ester (Colby, Stirling, & Dalton, 1977).

Synthetic Organic Chemistry

Wakamatsu et al. (2000) discuss the use of RuClH(CO)(PPh(3))(3) in the isomerization reaction of olefin, showcasing the manipulation of double bonds in organic synthesis. This method's ability to facilitate double-bond migration and generate useful units in synthetic chemistry may be relevant for structurally complex esters like the one , emphasizing the role of catalysis in modifying unsaturated compounds (Wakamatsu, Nishida, Adachi, & Mori, 2000).

Heterocyclic Synthesis

Ito and Miyajima (1997) explore retro-ene reactions in heterocyclic synthesis, providing a new route to 4,5-dihydrooxazoles and 5,6-dihydro-4H-1,3-oxazines. This research underscores the potential for constructing heterocyclic structures from esters similar to Methyl (E)-4-oxo-4-[3-[(5-oxomorpholin-3-yl)methyl]-2,3-dihydroindol-1-yl]but-2-enoate, which could be useful in developing new chemical entities with potential biological activities (Ito & Miyajima, 1997).

Pharmacokinetic Studies

Zhai et al. (2015) detail a validated LC--MS/MS method for determining a novel PKnB inhibitor in rat plasma, highlighting the importance of analytical methods in pharmacokinetic studies of novel compounds. This approach could be applied to study the pharmacokinetics of compounds structurally related to the specified methyl ester, facilitating the development of new drugs by understanding their behavior in biological systems (Zhai et al., 2015).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

methyl (E)-4-oxo-4-[3-[(5-oxomorpholin-3-yl)methyl]-2,3-dihydroindol-1-yl]but-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5/c1-24-18(23)7-6-17(22)20-9-12(14-4-2-3-5-15(14)20)8-13-10-25-11-16(21)19-13/h2-7,12-13H,8-11H2,1H3,(H,19,21)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYEWBXBSUYWBAS-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC(=O)N1CC(C2=CC=CC=C21)CC3COCC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C(=O)N1CC(C2=CC=CC=C21)CC3COCC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

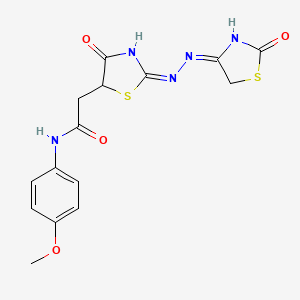

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B2750862.png)

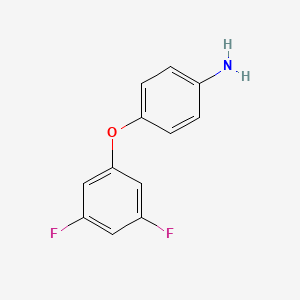

![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2750864.png)

![1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B2750874.png)

![[3-Amino-4-(benzenesulfonyl)-5-(3-chloro-4-methylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2750875.png)

![2-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2750877.png)

![(Z)-methyl 2-(5,7-dimethyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2750881.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylamino)benzamide hydrochloride](/img/structure/B2750883.png)